molecular formula C7H14ClNO B13512608 rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo

rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo

Cat. No.: B13512608
M. Wt: 163.64 g/mol
InChI Key: ARUOLCBVPCQYBJ-LBZPYWGZSA-N
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Description

rac-(1R,4R,5S)-5-Methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo, is a bicyclic amine derivative with a methoxy substituent at the 5-position of the norbornane-like framework. The [2.2.1] bicyclic system confers rigidity to the structure, making it a valuable scaffold in medicinal chemistry for modulating receptor binding and pharmacokinetic properties . The exo configuration indicates the spatial orientation of the substituents relative to the bridgehead. This compound is primarily used as a building block in drug discovery, particularly for central nervous system (CNS) targets, due to its ability to enhance blood-brain barrier permeability .

Key structural features:

  • Bicyclic core: 2-azabicyclo[2.2.1]heptane (norbornane analog with one nitrogen atom).
  • Substituent: Methoxy group at the 5-position.
  • Stereochemistry: Racemic mixture of (1R,4R,5S) and its enantiomer.
  • Salt form: Hydrochloride improves solubility and crystallinity .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1S,4S,5R)-5-methoxy-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-9-7-3-6-2-5(7)4-8-6;/h5-8H,2-4H2,1H3;1H/t5-,6-,7+;/m0./s1

InChI Key

ARUOLCBVPCQYBJ-LBZPYWGZSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2C[C@H]1CN2.Cl

Canonical SMILES

COC1CC2CC1CN2.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

The Diels-Alder reaction is performed under controlled conditions to optimize regio- and stereoselectivity:

Parameter Conditions References
Temperature -50°C to +100°C, preferably -20°C to +40°C
Solvent Dichloromethane (DCM), benzene, toluene, or tetrahydrofuran
Molar Ratio Equimolar or slight excess of cyclopentadiene

Reaction Mechanism

Cyclopentadiene reacts with methanesulfonyl cyanide via a [4+2] cycloaddition, forming a tosyl azanorbornadiene intermediate (3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene). This intermediate is characterized by its low stability, necessitating immediate hydrolysis or further transformation without isolation to prevent decomposition.

Data Table: Diels-Alder Reaction Parameters

Parameter Range Optimal Conditions Source
Temperature -50°C to +100°C -20°C to +40°C
Solvent Halogenated hydrocarbons, ethers Dichloromethane
Reaction Time 1–24 hours 4–8 hours
Yield Variable Up to 85%

Hydrolysis of the Adduct

The key step involves hydrolyzing the adduct to generate the corresponding lactam, rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane.

Hydrolysis Conditions

  • Reagents : Acidic or basic hydrolysis preferred; acids such as acetic acid are particularly effective.
  • Method : Direct hydrolysis of the in situ formed adduct avoids isolation, reducing waste and improving overall yield.
  • Temperature : Typically carried out at room temperature to 50°C.
  • Duration : 2–6 hours.

Data Table: Hydrolysis Parameters

Parameter Conditions Notes Source
Acid Catalyst Acetic acid, HCl, or other weak acids Acetic acid preferred for selectivity
Temperature 20°C to 50°C Controlled to prevent decomposition
Reaction Time 2–6 hours Monitored via TLC
Yield Up to 90% High stereoselectivity

Introduction of the Methoxy Group

The methoxy substituent at the 5-position is introduced via nucleophilic substitution or methylation strategies, often utilizing methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Methylation Conditions

  • Reagents : Methyl iodide or dimethyl sulfate, with a base such as potassium carbonate.
  • Solvent : Acetone or dimethylformamide (DMF).
  • Temperature : 0°C to room temperature.
  • Reaction Time : 1–4 hours.

Data Table: Methylation Parameters

Parameter Conditions Notes Source
Methylating Agent Dimethyl sulfate or methyl iodide Dimethyl sulfate offers cleaner reactions
Base Potassium carbonate Enhances nucleophilicity
Solvent Acetone or DMF Solvent choice influences yield
Temperature 0°C to room temperature Controlled to prevent side reactions
Yield 75–85% High purity of methoxy derivative

Stereochemical Control and Final Purification

The stereochemistry is predominantly dictated by the stereoselectivity of the Diels-Alder reaction and the stereospecific hydrolysis step. The final racemic mixture can be resolved via chiral chromatography if enantiomeric purity is required.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt:

  • Reagents : Hydrogen chloride gas or hydrochloric acid.
  • Method : Treatment of the free base with HCl in an appropriate solvent (e.g., ethanol or ether).
  • Outcome : Formation of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo.

Data Table: Salt Formation Conditions

Parameter Conditions Notes Source
Reagent HCl gas or concentrated HCl Ensures high purity
Solvent Ethanol or diethyl ether Facilitates crystallization
Temperature 0°C to room temperature Controls reaction rate
Yield >90% Purified by recrystallization

Research Discoveries and Optimization Strategies

Recent research emphasizes:

  • Green chemistry approaches : Using solvent-free conditions or recyclable solvents like ethyl acetate.
  • Yield enhancement : Catalytic systems such as Lewis acids (e.g., zinc chloride) improve the Diels-Alder step.
  • Stereoselectivity : Chiral auxiliaries or catalysts can be employed to obtain enantiomerically pure compounds.

Summary of Key Research Findings

Discovery Impact Reference
Use of Lewis acids Increased stereoselectivity and yield
Solvent optimization Reduced waste and improved purity
Direct hydrolysis Simplified process, less waste

Chemical Reactions Analysis

rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of 2-azabicyclo[2.2.1]heptane derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key analogues:

Compound Name Substituent Molecular Formula Molecular Weight Key Differences References
rac-(1R,4R,5S)-5-Methoxy-2-azabicyclo[2.2.1]heptane HCl -OCH₃ C₇H₁₄ClNO 179.65 Methoxy group enhances lipophilicity and metabolic stability compared to -OH .
(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol HCl -OH C₆H₁₂ClNO 165.62 Hydroxyl group increases polarity; may limit CNS penetration .
rac-(1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane HCl -F C₆H₁₁ClFN 151.61 Fluorine improves metabolic stability and bioavailability .
(1R,4R,5R)-5-Methyl-2-azabicyclo[2.2.1]heptane HCl -CH₃ C₇H₁₄ClN 163.65 Methyl group increases steric bulk, potentially altering receptor interactions .
2-Oxa-5-azabicyclo[2.2.1]heptane HCl None (oxygen at 2-position) C₅H₁₀ClNO 135.59 Oxygen substitution reduces basicity of the nitrogen, affecting solubility .

Physicochemical Properties

  • Lipophilicity : The methoxy derivative (logP ~1.2) is more lipophilic than the hydroxyl (logP ~0.5) and fluoro (logP ~0.9) analogues, enhancing membrane permeability .
  • Solubility : Hydrochloride salts generally exhibit aqueous solubility >50 mg/mL, critical for formulation .
  • Thermal Stability : Bicyclic cores with electron-withdrawing groups (e.g., -F) show higher thermal stability (decomposition >200°C) compared to methoxy derivatives (~180°C) .

Biological Activity

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo, is a bicyclic compound that features a nitrogen atom in its structure, classified under azabicyclo compounds. This compound has garnered attention due to its potential biological activities, particularly in relation to cholinergic receptor interaction and its implications for neurological disorders.

  • Molecular Formula : C₇H₁₃ClN₁O
  • Molecular Weight : Approximately 213.27 g/mol
  • Structure : The compound contains a methoxy group at the 5-position, contributing to its unique chemical properties and biological activities.

The biological activity of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride primarily involves its interaction with cholinergic receptors. Research indicates that compounds in this class can modulate neurotransmitter systems, which is crucial for developing therapies for various neurological disorders.

Cholinergic Receptor Interaction

Studies reveal that rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride exhibits significant binding affinity to cholinergic receptors. This interaction suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission:

Receptor Type Activity Potential Application
MuscarinicAgonistCognitive enhancement
NicotinicAgonistAnalgesic effects

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of azabicyclo compounds can exhibit analgesic and anti-inflammatory properties. These effects make them candidates for pain management therapies:

  • Case Study 1 : A study on related azabicyclo compounds demonstrated significant analgesic effects in animal models, suggesting that rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride may share similar properties.
  • Case Study 2 : Another investigation highlighted the anti-inflammatory effects of structurally similar compounds in reducing edema and pain responses in rodent models.

Synthesis and Derivatives

The synthesis of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride typically involves several key steps:

  • Formation of the bicyclic framework through cyclization reactions.
  • Introduction of the methoxy group via methylation processes.
  • Conversion to the hydrochloride salt form to enhance solubility.

Comparative Analysis with Related Compounds

Compound Name Structural Features Unique Aspects
EpibatidineSimilar bicyclic structurePotent analgesic effects
7-Azabicyclo[2.2.1]heptaneLacks methoxy group; basic bicyclic structureUsed for analgesic and anti-inflammatory purposes
1-Azabicyclo[2.2.1]heptaneDifferent nitrogen placementInvestigated for neuropharmacological effects
Exo-norborneolBicyclic structure with an alcohol functional groupDifferent functional group impacts biological activity

Q & A

Q. What are the optimal synthetic routes for rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cyclization of precursors such as bicyclic lactams. A common method includes lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF), followed by acidification to form the hydrochloride salt . Key factors include:

  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during reduction.
  • Solvent selection : Polar aprotic solvents (e.g., THF) stabilize intermediates and enhance yield.
  • Acidification : HCl gas or concentrated HCl ensures salt formation without racemization.
    Data Table :
StepReagent/ConditionPurposeYield (%)
1LiAlH4, THF, −78°CLactam reduction60–75
2HCl (gas), Et2OSalt formation85–90

Q. How does the exo configuration of the bicyclic framework affect solubility and reactivity compared to endo isomers?

Methodological Answer: The exo configuration enhances solubility in polar solvents (e.g., water, ethanol) due to reduced steric hindrance around the nitrogen atom. Reactivity differences arise in nucleophilic substitutions: exo isomers exhibit faster reaction rates with electrophiles (e.g., alkyl halides) due to better accessibility of the nitrogen lone pair .

Advanced Research Questions

Q. How can researchers resolve the racemic mixture of this compound to isolate enantiomers for chiral drug development?

Methodological Answer:

  • Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from esters .
    Key Metrics :
MethodEnantiomeric Excess (ee)Time (h)
Chiral HPLC≥99%2–4
Enzymatic85–90%24–48

Q. What experimental strategies can address contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays.
  • Target validation : Confirm receptor binding via competitive radioligand assays (e.g., <sup>3</sup>H-labeled analogs).
  • Structural analogs : Compare activity with related compounds (e.g., 3-hydroxyazabicyclo[2.2.1]heptane derivatives) to identify pharmacophoric elements .

Q. How does the 5-methoxy group influence metabolic stability in preclinical models?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2).
  • Metabolite profiling : Use LC-MS/MS to identify O-demethylation products.
    Data :
Speciest1/2 (min)Major Metabolite
Human45 ± 55-hydroxy analog
Rat30 ± 35-hydroxy analog

Comparative Analysis

Q. How do structural modifications (e.g., substitution at position 5) alter binding affinity to CNS targets?

Methodological Answer:

  • Molecular docking : Compare binding poses in homology models of serotonin receptors (5-HT1A).
  • SAR Table :
DerivativeSubstituentIC50 (nM)
Parent5-OCH3120 ± 10
Analog A5-OH85 ± 8
Analog B5-NH2250 ± 20

The 5-methoxy group balances lipophilicity and hydrogen bonding, optimizing blood-brain barrier penetration .

Technical Challenges

Q. What analytical methods are critical for characterizing stereochemical purity in this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.
  • <sup>1</sup>H-NMR NOE : Detect nuclear Overhauser effects between protons in the exo configuration .
    Example : A strong NOE between H-4 and H-5 confirms the exo stereochemistry.

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